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molecular formula C13H17BrO3 B8280602 3-Bromo-5-(tert-butyl)-2-(methoxymethoxy)benzaldehyde

3-Bromo-5-(tert-butyl)-2-(methoxymethoxy)benzaldehyde

Cat. No. B8280602
M. Wt: 301.18 g/mol
InChI Key: PXEQRXKBRZHMEE-UHFFFAOYSA-N
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Patent
US09409893B2

Procedure details

To a stirred solution of 3-bromo-5-(tert-butyl)-2-hydroxybenzaldehyde (5.80 g, 22.6 mmol) (Intermediate 8) and potassium carbonate (4.10 g, 29.4 mmol) in N,N-dimethylformamide (50 mL) at room temperature was added chloromethyl methyl ether (2.01 mL, 27.1 mmol) and the reaction mixture stirred for 3 days. The reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution. The organic phase was separated, dried (Na2SO4), filtered, and the solvent removed under reduced pressure to give 3-bromo-5-(tert-butyl)-2-(methoxymethoxy)benzaldehyde (7.00 g, 100%+DMF) as a yellow oil.
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
2.01 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([OH:14])=[C:4]([CH:7]=[C:8]([C:10]([CH3:13])([CH3:12])[CH3:11])[CH:9]=1)[CH:5]=[O:6].C(=O)([O-])[O-].[K+].[K+].[CH3:21][O:22][CH2:23]Cl>CN(C)C=O>[Br:1][C:2]1[C:3]([O:14][CH2:21][O:22][CH3:23])=[C:4]([CH:7]=[C:8]([C:10]([CH3:11])([CH3:13])[CH3:12])[CH:9]=1)[CH:5]=[O:6] |f:1.2.3|

Inputs

Step One
Name
Quantity
5.8 g
Type
reactant
Smiles
BrC=1C(=C(C=O)C=C(C1)C(C)(C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C=O)C=C(C1)C(C)(C)C)O
Name
Quantity
4.1 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2.01 mL
Type
reactant
Smiles
COCCl
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and saturated aqueous sodium bicarbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed under reduced pressure

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
BrC=1C(=C(C=O)C=C(C1)C(C)(C)C)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 102.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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